molecular formula C15H17N3O2S B3164370 6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one CAS No. 892300-76-4

6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

Cat. No.: B3164370
CAS No.: 892300-76-4
M. Wt: 303.4 g/mol
InChI Key: BBJXWNSGMNZTMK-UHFFFAOYSA-N
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Description

6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a pyridopyrimidine derivative supplied as a dry powder with a molecular weight of 303.39 and an empirical formula of C15H17N3O2S. This compound is designed for biological screening and lead optimization efforts in early-stage drug discovery . The pyrido[4,3-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, known for its significant therapeutic potential across multiple target classes . Compounds based on this core structure have demonstrated diverse biological activities, including inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases like tyrosine-protein kinase transforming protein Abl and cyclin-dependent kinases (CDK) . Kinase inhibitors bearing the pyridopyrimidine moiety often function through competitive interaction at the ATP-binding site or through allosteric modulation, making them valuable tools for interrogating cellular signaling pathways . Furthermore, research into structurally similar pyrido[3,4-d]pyrimidine analogues has identified promising candidates for development as CXCR2 antagonists, highlighting the potential of this chemotype in targeting inflammatory diseases and oncology . The physicochemical properties of this compound, including a LogP of 2.213, two hydrogen bond donors, two hydrogen bond acceptors, and a polar surface area (PSA) of 85, suggest favorable characteristics for further optimization . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-13-5-3-2-4-10(13)8-18-7-6-12-11(9-18)14(19)17-15(21)16-12/h2-5H,6-9H2,1H3,(H2,16,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJXWNSGMNZTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=S)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one is a thieno[2,3-d]pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The molecular formula of the compound is C13H14N2OSC_{13}H_{14}N_2OS with a molecular weight of 250.33 g/mol. The structure features a pyrido-pyrimidine core with a thioxo group and a methoxybenzyl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound induces apoptosis by activating caspase pathways. Specifically, it was found to significantly increase caspase 3/7 activity in HepG2 and Huh-7 cells at varying concentrations .

Structure-Activity Relationship (SAR)

The biological evaluation has led to insights into the structure-activity relationship of similar compounds. Key findings include:

  • Substituent Effects : The presence of the methoxy group on the benzyl moiety enhances the compound's lipophilicity and facilitates better cell membrane penetration.
  • Cytotoxicity Metrics : IC50 values for cytotoxicity against MCF-7 cells were reported at approximately 62.86 μg/mL (0.24 μM), indicating moderate potency compared to existing chemotherapeutics like Gefitinib .

Research Findings

A detailed examination of various studies reveals consistent results regarding the biological activity of this class of compounds:

StudyCell LineIC50 (μg/mL)Mechanism
Gabera et al. (2024)MCF-762.86Apoptosis via caspase activation
PMC10489817 (2023)HepG252.56Induction of G1 phase cell cycle arrest
Matrix Scientific (2025)A54950.00Inhibition of EGFR signaling

Case Studies

  • Gabera et al. Study : Investigated a series of thieno[2,3-d]pyrimidine derivatives for their antiproliferative effects. The study found that modifications to the pyrimidine core significantly influenced cytotoxicity and apoptosis induction in cancer cells.
  • PMC10489817 Analysis : Demonstrated that certain derivatives exhibited higher anti-tumor activity than standard therapies by targeting specific cellular pathways involved in tumor growth.

Comparison with Similar Compounds

Position 6 (Benzyl Group)

  • Methoxy Substitution :

    • 2-Methoxybenzyl (lead) : Optimal activity due to electron-donating effects and ortho-positioned methoxy enhancing hydrophobic interactions .
    • 3,4-Dimethoxybenzyl (ML247/NCGC00183885) : Slightly reduced potency; steric bulk may hinder binding .
    • 4-Fluorobenzyl : Lower activity (~30% of lead) due to weaker electron donation and altered polarity .
  • Halogen Substitution :

    • 2-Chlorobenzyl : Moderate activity (60% of lead); meta/para chlorine improves lipophilicity but reduces electronic compatibility .

Position 1 (Alkyl Linker)

  • Ethyl → Methyl linker : Shortening the chain from two carbons to one marginally improves activation (110% of lead) by reducing conformational flexibility .

Functional Group Replacements

  • Thiourea → Guanidine : Complete loss of activity, emphasizing the thiocarbonyl’s role in hydrogen bonding .
  • Aromaticity Introduction : Adding aromatic rings to the hexahydropyrido core abolishes activity, likely due to rigidified conformation .

Data Table: Activity of Select Analogues

Compound Core Structure R1 Substituent Relative Activity Reference
Lead compound Hexahydropyrido[4,3-d]pyrimidin 2-Methoxybenzyl 100% (Baseline)
6-(3,4-Dimethoxybenzyl) analogue (ML247) Hexahydropyrido[4,3-d]pyrimidin 3,4-Dimethoxybenzyl ~85%
6-(4-Fluorobenzyl) analogue Hexahydropyrido[4,3-d]pyrimidin 4-Fluorobenzyl ~30%
Thiocarbonyl → Carbonyl Hexahydropyrido[4,3-d]pyrimidin 2-Methoxybenzyl ~50%
Pyrrolopyrimidin core derivative Pyrrolopyrimidin 2-Methoxybenzyl <10%

Q & A

Q. What synthetic routes are commonly employed to prepare 6-(2-methoxybenzyl)-2-thioxo-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one?

The synthesis typically involves cyclocondensation reactions of thiourea derivatives with appropriately substituted ketones or aldehydes. For example, modifications to the hexahydropyrimidine core often utilize HMPA (hexamethylphosphoramide) as a solvent at elevated temperatures (150°C) to facilitate heterocyclic annelation . Key intermediates like 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile are condensed with electrophilic partners to form the pyrido-pyrimidine scaffold . Characterization via 1^1H NMR (e.g., δ 7.50 ppm for aromatic protons) and elemental analysis is critical for verifying structural integrity .

Q. How is the purity and identity of this compound validated in academic research?

Purity is assessed using HPLC or TLC with UV detection, while structural confirmation relies on spectroscopic methods:

  • 1^1H NMR : Distinct signals for the methoxybenzyl group (δ 3.70–3.80 ppm for OCH3_3) and thiocarbonyl-associated protons .
  • IR spectroscopy : Peaks at ~1250 cm1^{-1} (C=S stretching) and ~1680 cm1^{-1} (C=O of the pyrimidinone ring) .
  • Elemental analysis : Matching calculated vs. observed percentages for C, H, N, and S .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening often includes:

  • Enzyme inhibition assays : Testing against targets like GAA (α-glucosidase) to assess potency (IC50_{50} values) .
  • Cytotoxicity profiling : Using cell lines (e.g., HeLa or HEK293) to determine selectivity indices .
  • Solubility and stability tests : In PBS or simulated gastric fluid to inform formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

SAR optimization involves systematic substitutions at key positions:

  • Thiocarbonyl group (C=S) : Replacement with carbonyl (C=O) or methylene (CH2_2) to evaluate hydrogen-bonding and aromaticity requirements .
  • Methoxybenzyl substituent : Modifying the methoxy position (ortho, meta, para) or replacing it with halogens/electron-withdrawing groups to enhance target affinity .
  • Pyrido-pyrimidine core : Introducing fused aromatic rings (e.g., thieno[2,3-d]pyrimidine) to improve metabolic stability .
    Example : Analogues with 3,5-di-tert-butyl-4-hydroxyphenyl groups showed enhanced solubility and activity in tetrahydrobenzo-thienopyrimidine derivatives .

Q. How should researchers address contradictory data in enzyme inhibition assays?

Contradictions may arise from:

  • Experimental variability : Standardize protocols (e.g., buffer pH, incubation time) and validate with positive controls (e.g., acarbose for GAA assays) .
  • Compound degradation : Monitor stability via LC-MS during assays, especially if organic degradation is observed over prolonged periods (e.g., 9-hour assays) .
  • Target promiscuity : Use orthogonal assays (e.g., SPR or ITC) to confirm binding specificity .

Q. What computational strategies are effective for predicting its mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., GAA’s catalytic pocket) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models .
  • QSAR modeling : Leverage datasets from analogues (e.g., pyridothiadiazine derivatives) to predict ADMET properties .

Q. How can synthetic yields be improved without compromising stereochemical purity?

  • Catalyst optimization : Employ Pd/C or CuI in coupling reactions to reduce byproducts .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
  • Temperature control : Gradual heating (ramp to 150°C over 2 hours) minimizes decomposition .

Experimental Design Considerations

Q. What are the limitations of current synthetic protocols for scaling up production?

  • Low yields : Multi-step syntheses (e.g., Scheme 2 in ) often result in <50% overall yield due to side reactions.
  • Purification challenges : Hexahydropyrimidine derivatives require repetitive column chromatography, increasing time and cost .
  • Stereochemical control : Racemization at C6 of the pyrido ring necessitates chiral HPLC for enantiomer separation .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Standardized synthetic protocols : Adopt one-pot reactions to reduce intermediate handling .
  • Rigorous QC : Pre-screen batches via 1^1H NMR and LC-MS before assays .
  • Blinded testing : Use third-party labs to validate reproducibility .

Data Interpretation and Reporting

Q. How should conflicting cytotoxicity and enzyme inhibition data be reconciled?

  • Dose-response curves : Compare IC50_{50} (enzyme) vs. CC50_{50} (cell viability) to identify therapeutic windows .
  • Off-target profiling : Use kinase panels or proteome profiling to rule out non-specific effects .

Q. What statistical methods are appropriate for analyzing SAR datasets?

  • Multivariate regression : Correlate substituent properties (e.g., logP, molar refractivity) with activity .
  • Cluster analysis : Group analogues by structural motifs to identify activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(2-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one

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